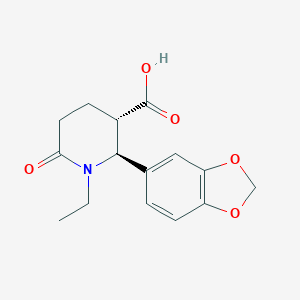

(2S,3S)-2-(1,3-benzodioxol-5-yl)-1-ethyl-6-oxopiperidine-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

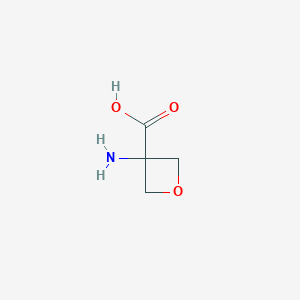

(2S,3S)-2-(1,3-benzodioxol-5-yl)-1-ethyl-6-oxopiperidine-3-carboxylic acid, also known as BEDO-EA, is an organic chemical compound that is widely used in scientific research. BEDO-EA is a lipophilic compound that is structurally similar to the neurotransmitter serotonin, and it is used as a research tool to study the effects of serotonin in biochemical and physiological systems. BEDO-EA is also used to study the effects of serotonin-related drugs and to develop new therapeutic agents.

Applications De Recherche Scientifique

Solvent Developments for Liquid-Liquid Extraction

Carboxylic acids are integral in the production of bio-based plastics from organic acids derived via fermentative routes. Liquid-liquid extraction (LLX) is a primary technology for recovering carboxylic acids from dilute aqueous streams. Recent research has focused on developing new solvents, including ionic liquids and improved traditional solvent systems, to enhance the economic feasibility of extracting carboxylic acids at low concentrations. This evolution in solvent technology is crucial for the efficient recovery and regeneration of carboxylic acids, aiming towards more sustainable and cost-effective processes (Sprakel & Schuur, 2019).

Antioxidant, Microbiological, and Cytotoxic Activity of Plant-derived Carboxylic Acids

Natural carboxylic acids from plants exhibit significant biological activities, including antioxidant, antimicrobial, and cytotoxic effects. The structure of these acids—specifically the number of hydroxyl groups and conjugated bonds—plays a crucial role in their bioactivity. For instance, rosmarinic acid has been found to possess the highest antioxidant activity among studied compounds, showcasing the potential of natural carboxylic acids in developing new therapeutic agents (Godlewska-Żyłkiewicz et al., 2020).

Biocatalyst Inhibition by Carboxylic Acids

The inhibitory effects of carboxylic acids on microbes like Escherichia coli and Saccharomyces cerevisiae have been extensively studied, given the interest in fermentatively producing carboxylic acids. These acids, even at low concentrations, can inhibit microbial growth, posing challenges for achieving desired yields in bio-based chemical production. Understanding the mechanisms of inhibition—such as damage to cell membranes and internal pH decrease—is crucial for developing metabolic engineering strategies to enhance microbial tolerance and productivity (Jarboe, Royce, & Liu, 2013).

Carboxylic Acid Bioisosteres in Medicinal Chemistry

Carboxylic acid bioisosteres have garnered attention for their potential to overcome challenges associated with carboxylic acid-containing drugs, such as toxicity and limited bioavailability. The development of novel carboxylic acid substitutes aims to improve pharmacological profiles, demonstrating the ongoing innovation required in drug design to address the limitations of current carboxylic acid drugs (Horgan & O’Sullivan, 2021).

Levulinic Acid in Drug Synthesis

Levulinic acid (LEV), derived entirely from biomass, serves as a versatile building block in synthesizing a range of chemicals and drugs. Its dual functional groups (carbonyl and carboxyl) enable the creation of cost-effective and cleaner reaction pathways in drug synthesis. LEV's application in cancer treatment and medical materials highlights its potential in medicine, underscoring the importance of biomass-derived chemicals in developing new therapeutic agents (Zhang et al., 2021).

Propriétés

IUPAC Name |

(2S,3S)-2-(1,3-benzodioxol-5-yl)-1-ethyl-6-oxopiperidine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO5/c1-2-16-13(17)6-4-10(15(18)19)14(16)9-3-5-11-12(7-9)21-8-20-11/h3,5,7,10,14H,2,4,6,8H2,1H3,(H,18,19)/t10-,14+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOZVIGNUVANQSH-IINYFYTJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(C(CCC1=O)C(=O)O)C2=CC3=C(C=C2)OCO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1[C@@H]([C@H](CCC1=O)C(=O)O)C2=CC3=C(C=C2)OCO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,3S)-2-(1,3-benzodioxol-5-yl)-1-ethyl-6-oxopiperidine-3-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-3-[4-(Aminomethyl)phenyl]-2-[(tert-butoxy)carbonylamino]propanoic acid](/img/structure/B111777.png)

![7-Amino-4,5-dihydro-5-oxo-pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B111821.png)

![(3AR,4S,9BS)-3A,4,5,9B-Tetrahydro-3H-cyclopenta[C]quinoline-4-carboxylic acid](/img/structure/B111853.png)

![(3aR,4S,9bS)-8-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B111856.png)

![(3aR,4S,9bS)-8-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B111857.png)

![(3aR,4S,11cS)-3a,4,5,11c-tetrahydro-3H-benzo[f]cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B111858.png)

![(3aR,9bS)-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B111861.png)

![(1S,6R)-3-Boc-3,7-diazabicyclo[4.2.0]octane](/img/structure/B111864.png)